4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl CAS 2541640-42-8
4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl CAS 2541640-42-8
An In-depth Technical Guide to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (CAS 2541640-42-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and nitro functional groups on the biphenyl scaffold makes it a versatile intermediate for further chemical modifications. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, a detailed experimental protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction, and essential safety and handling information. The methodologies presented are grounded in established chemical principles and data from analogous structures, offering a predictive yet practical framework for researchers working with this and similar novel compounds.
Introduction and Significance
Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, often imparting desirable pharmacokinetic properties or serving as key components in organic electronics. The introduction of specific functional groups onto the biphenyl core allows for the fine-tuning of its biological activity and material properties. In the case of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, the functional groups suggest several potential applications:
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Bromo Group : A versatile handle for further cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), allowing for the construction of more complex molecular architectures.
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Fluoro Group : Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase lipophilicity.
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Nitro Group : A strong electron-withdrawing group that can be a precursor to an amino group through reduction. This amino functionality is a common feature in many bioactive molecules and can be further derivatized.
Given the absence of extensive literature on this specific compound, this guide aims to provide a robust starting point for its synthesis and characterization.
Proposed Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate.[2] For the synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, a logical approach is the coupling of a boronic acid derivative of 3-fluorobenzene with a dihalogenated nitrobenzene.
The proposed starting materials are:
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4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8)[3]
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3-Fluorophenylboronic acid
An alternative, and perhaps more direct, route would involve the coupling of (3-fluorophenyl)boronic acid with 1,4-dibromo-2-nitrobenzene . However, the selective coupling at one bromine position over the other can be challenging. A more controlled synthesis would utilize a starting material where one of the coupling partners is already monofunctionalized for the desired reaction.
A highly plausible synthetic route involves the Suzuki-Miyaura coupling between 4-bromo-2-fluoro-1-nitrobenzene and a suitable boronic acid. However, to arrive at the target molecule, the starting materials would be 1,4-dibromo-2-nitrobenzene and (3-fluorophenyl)boronic acid . The reaction would be optimized to favor mono-arylation.
A more robust and selective approach would be a two-step synthesis starting from 4-bromo-2-nitroaniline . This would involve a Sandmeyer reaction to introduce a second bromine or iodine, followed by a selective Suzuki coupling.
For the purpose of this guide, we will focus on the most direct and commonly employed method: the Suzuki-Miyaura coupling.
Synthetic Workflow Diagram
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on known Suzuki-Miyaura reactions for similar substrates.[4] Researchers should perform small-scale trials to optimize conditions.
Materials:
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4-Bromo-2-nitrophenylboronic acid
-
1-Bromo-3-fluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO4), anhydrous
Procedure:
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Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrophenylboronic acid (1.0 eq), 1-bromo-3-fluorobenzene (1.2 eq), and potassium carbonate (2.5 eq).
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Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Catalyst and Solvent Addition : Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
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Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
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Workup :
-
Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predictions based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C12H7BrFNO2 |
| Molecular Weight | 296.09 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 70-90 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. |
Spectroscopic Characterization
A standard suite of spectroscopic techniques would be used to confirm the identity and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm) due to the various couplings between protons and with the fluorine atom.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) : A crucial technique for fluorine-containing compounds, this will show a single resonance for the fluorine atom, with coupling to adjacent protons.[5]
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Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) or electrospray ionization (ESI-MS) will be used to determine the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the functional groups present.[6]
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C-NO₂ (asymmetric stretch) : ~1520-1560 cm⁻¹
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C-NO₂ (symmetric stretch) : ~1345-1385 cm⁻¹
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C-F stretch : ~1000-1400 cm⁻¹
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C-Br stretch : ~500-600 cm⁻¹
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Aromatic C-H stretch : ~3000-3100 cm⁻¹
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Safety and Handling
While a specific safety data sheet (SDS) for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is not available, the safety precautions should be based on the known hazards of its structural analogs, such as bromonitrobenzenes and fluorobiphenyls.[7][8][9]
Hazard Statements (Predicted):
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Harmful if swallowed.[8]
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]
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Handling : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[9]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[9]
Potential Applications and Future Research
The structure of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl makes it an attractive building block for several areas of research:
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Medicinal Chemistry : The biphenyl core can be further elaborated by leveraging the bromo and nitro functionalities to synthesize novel drug candidates. The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce various pharmacophores.
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Materials Science : The electron-withdrawing nitro group and the potential for extending conjugation through the bromo position make this compound a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic materials.
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Agrochemicals : Substituted biphenyls are also found in some pesticides and herbicides. This compound could serve as a scaffold for the development of new agrochemicals.
Future research should focus on the experimental validation of the proposed synthesis and a full characterization of the compound's properties. Subsequent studies could explore its reactivity and derivatization to create a library of related compounds for screening in various biological and material science applications.
Conclusion
4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a promising but currently under-characterized chemical entity. This technical guide provides a scientifically grounded framework for its synthesis via the Suzuki-Miyaura cross-coupling reaction, along with predicted properties and essential safety information. By following the outlined protocols and characterization methods, researchers can confidently prepare and utilize this versatile building block for a wide range of applications in drug discovery and materials science.
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